2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
Overview
Description
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is an organic compound used as an intermediate in synthesis . It is also used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is C10H6F6O3 . The InChI code is 1S/C10H6F6O3/c1-19-6-3-4 (9 (11,12)13)2-5 (10 (14,15)16)7 (6)8 (17)18/h2-3H,1H3, (H,17,18) .Physical And Chemical Properties Analysis
The molecular weight of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is 288.15 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The exact mass and monoisotopic mass are 288.02211302 g/mol .Scientific Research Applications
Metallo-porphyrazines Synthesis
In 2017, research demonstrated the use of 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid in the synthesis of metal-free and metallo-porphyrazines. This involved the esterification of MgPz with the acid, followed by reactions with various metal acetates to produce metallo-porphyrazines, which are important in fields like materials science and catalysis (Gonca, 2017).
Nanofiltration Membrane Development
A study in 2012 used derivatives of 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibited increased water flux, demonstrating the potential of this acid in enhancing the efficiency of water treatment technologies (Liu et al., 2012).
Catalysis in Hydroalkoxylation
Research in 2013 explored the use of 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid derivatives in the hydroalkoxylation process catalyzed by rhodium(I) dicarbonyl complexes. This study provided insights into the regioselectivity of reactions, relevant for synthetic chemistry applications (Man et al., 2013).
OLEDs Development
A 2019 study demonstrated the use of this acid in the synthesis of red iridium(III) complexes, which were then applied in organic light-emitting devices (OLEDs). The study highlighted the potential of these complexes in enhancing the performance of OLEDs (Su & Zheng, 2019).
Palladium Aryl Sulfonate Phosphine Catalysts
In 2007, researchers used 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid in the formation of palladium aryl sulfonate phosphine catalysts for copolymerization processes. This application is crucial in the field of polymer chemistry (Skupov et al., 2007).
Safety And Hazards
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is a solid at room temperature . It has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (if in eyes), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do) .
properties
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWWKGJYKXFWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372418 | |
Record name | 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid | |
CAS RN |
180134-15-0 | |
Record name | 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid contribute to the properties of the synthesized porphyrazines?
A1: In the study, 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid acts as a bulky, electron-withdrawing substituent when esterified to the periphery of a magnesium porphyrazine core []. This modification significantly influences the final properties of both the metal-free and metallo-porphyrazines.
Q2: What spectroscopic techniques were employed to confirm the successful incorporation of 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid into the porphyrazine structure?
A2: The successful esterification of 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid and the formation of the target porphyrazines were confirmed using a combination of spectroscopic techniques []:
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